molecular formula C10H9N3O4 B1436513 2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid CAS No. 872728-82-0

2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid

Cat. No. B1436513
M. Wt: 235.2 g/mol
InChI Key: USTVSOSEROPCIX-UHFFFAOYSA-N
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Description

“2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid” is a chemical compound . It’s also known as "n-[4-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glycine" . The compound is part of the oxadiazole family, which is a class of organic compounds containing an oxadiazole ring, a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of “2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid” is characterized by a 1,2,4-oxadiazole ring attached to a phenyl group, which is further linked to an amino acetic acid group . The oxadiazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, and one oxygen atom .

Scientific Research Applications

Synthetic Methodologies and Structural Insights A pivotal study in the realm of synthetic chemistry described the synthesis and structural analysis of compounds related to the 2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid scaffold. For instance, research on 4-({[4-Amino-6-(p-bromobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetyl)-3-phenylsydnone showcased the intricacies of synthesizing oxadiazole derivatives and provided insights into their molecular conformations through crystallographic analysis (Fun et al., 2011). Such studies are essential for understanding the structural basis that might influence the biological activities of these compounds.

Biological Activities and Potential Applications A significant area of research involves evaluating the biological activities of 1,2,4-oxadiazole derivatives, which are closely related to the compound of interest. Investigations into acetic acid aldose reductase inhibitors bearing a five-membered heterocyclic core highlighted their potent activity in preventing cataract development in a rat model. This suggests potential therapeutic applications of similar compounds in treating conditions like cataracts (La Motta et al., 2008). Additionally, studies on the antimicrobial activity of 1,4 Benzothiazine derivatives, which share structural motifs with the compound , have shown significant antibacterial and antifungal activities, indicating the broad-spectrum potential of such molecules in addressing infectious diseases (Kalekar et al., 2011).

Future Directions

The future directions for “2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid” and similar compounds lie in their potential for drug development. Oxadiazole compounds have shown a broad range of biological activities, making them promising candidates for the development of new drugs .

properties

IUPAC Name

2-[4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)anilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c14-8(15)5-11-7-3-1-6(2-4-7)9-12-10(16)17-13-9/h1-4,11H,5H2,(H,14,15)(H,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTVSOSEROPCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=O)N2)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469375
Record name N-[4-(5-Oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid

CAS RN

872728-82-0
Record name N-[4-(2,5-Dihydro-5-oxo-1,2,4-oxadiazol-3-yl)phenyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872728-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)phenylamino)acetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872728820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[4-(5-Oxo-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazole-3-yl)phenylamino)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.710
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid
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2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid
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2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid
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2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid
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2-((4-(5-Oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl)amino)acetic acid

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